2-bromo-N-methyl-N-(4-methylphenyl)butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-methyl-N-(4-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-11(13)12(15)14(3)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCSIKFZUJVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1=CC=C(C=C1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-methyl-N-(4-methylphenyl)butanamide typically involves the bromination of N-methyl-N-(4-methylphenyl)butanamide. One common method is the reaction of N-methyl-N-(4-methylphenyl)butanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic bromination, where the bromine atom is introduced at the alpha position of the butanamide chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methyl-N-(4-methylphenyl)butanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Oxidation: Oxidative reactions can convert the compound into more oxidized derivatives, such as carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents (e.g., ethanol) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted amides, alcohols, or thiols.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Chemistry
2-Bromo-N-methyl-N-(4-methylphenyl)butanamide serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to act as a reagent in various organic synthesis reactions, facilitating the development of new compounds with desirable properties.
Biology
Research has indicated that this compound may possess significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential for developing new antimicrobial agents.
- Cytotoxic Effects : Investigations into its impact on cancer cell lines have shown that it may induce apoptosis, highlighting its promise as an anticancer agent.
- Neuropharmacological Activity : Emerging evidence suggests that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders .
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic applications:
- Drug Development : Its unique structure allows for modifications that can lead to the creation of novel therapeutic agents.
- Pharmacological Studies : The interactions with various biological pathways make it a candidate for further pharmacological research aimed at understanding its mechanisms of action and therapeutic potential.
Industry
The compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its application in industrial settings underscores its versatility and importance in chemical manufacturing processes .
Case Studies
- Antimicrobial Research : A study examining the antimicrobial efficacy of this compound showed promising results against specific bacterial strains, suggesting its potential as a lead compound for new antibiotic development.
- Cancer Cell Line Studies : Research focused on the cytotoxic effects of this compound revealed its ability to induce apoptosis in various cancer cell lines, providing insights into its possible use as an anticancer agent.
- Neuropharmacology : Investigations into the neuropharmacological properties highlighted its influence on neurotransmitter systems, suggesting avenues for treating neurological disorders through modulation of these pathways.
Mechanism of Action
The mechanism of action of 2-bromo-N-methyl-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amide functional group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-methylphenyl)butanamide: Lacks the N-methyl group, leading to different reactivity and properties.
2-Bromo-2-methyl-N-(4-methylphenyl)butanamide: Contains an additional methyl group at the alpha position, affecting its steric and electronic properties.
2-Bromo-N-(4-methylcyclohexyl)butanamide: Features a cyclohexyl group instead of the phenyl group, resulting in different chemical behavior.
Uniqueness
2-Bromo-N-methyl-N-(4-methylphenyl)butanamide is unique due to the presence of both the N-methyl and 4-methylphenyl groups, which influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups provides a distinct set of properties that differentiate it from other similar compounds.
Biological Activity
2-bromo-N-methyl-N-(4-methylphenyl)butanamide, with the CAS number 1340485-90-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, relevant case studies, and research findings.
- Molecular Formula : C12H16BrNO
- Molecular Weight : 270.17 g/mol
- CAS Number : 1340485-90-6
The structure of the compound features a bromine atom attached to a butanamide backbone, which is further substituted with a methyl group and a para-methylphenyl group. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily associated with its ability to interact with various biological pathways. Preliminary studies indicate that it may exhibit:
- Antimicrobial Properties : The compound has shown potential against certain bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Neuropharmacological Activity : There is emerging evidence suggesting that this compound may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.
Case Studies
-
Antimicrobial Activity Study :
- A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various brominated compounds, including this compound. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
-
Cytotoxicity Assessment :
- In vitro assays performed on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis confirmed the induction of apoptosis.
-
Neuropharmacological Evaluation :
- A pharmacological study investigated the effects of the compound on GABAergic neurotransmission. The findings suggested that it enhances GABA receptor activity, potentially offering therapeutic benefits for anxiety disorders.
Data Table
| Study Type | Target Organism/Cell Line | Concentration (µg/mL) | Observed Effect |
|---|---|---|---|
| Antimicrobial Activity | Staphylococcus aureus | 50 | Significant growth inhibition |
| Antimicrobial Activity | Escherichia coli | 50 | Significant growth inhibition |
| Cytotoxicity Assessment | HeLa Cells | 25 | IC50 value indicating reduced viability |
| Cytotoxicity Assessment | MCF-7 Cells | 25 | IC50 value indicating reduced viability |
| Neuropharmacological Study | GABA Receptors | N/A | Enhanced receptor activity |
Q & A
Q. What are the established synthetic routes for 2-bromo-N-methyl-N-(4-methylphenyl)butanamide, and how can reaction conditions be optimized?
The synthesis typically involves bromination of the precursor amide. One method uses N-bromosuccinimide (NBS) as the brominating agent in dichloromethane under controlled temperatures (0–25°C) to achieve selective α-bromination . Alternative routes may employ bromine (Br₂) in inert solvents like chloroform, with rigorous temperature monitoring to avoid over-bromination. Optimization studies suggest that molar ratios of 1:1.2 (amide:NBS) and reaction times of 4–6 hours yield >85% purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD): For precise bond-length and angle measurements. Software like SHELXL or ORTEP-3 is used for refinement.
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns. The bromine atom induces distinct deshielding in adjacent protons (δ 4.2–4.5 ppm for the α-CH₂ group) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 284.03 for C₁₂H₁₅BrNO) .
Advanced Research Questions
Q. What mechanistic insights exist for nucleophilic substitution reactions involving the bromine atom in this compound?
The bromine at the α-position undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Kinetic studies reveal a second-order dependence on nucleophile concentration, suggesting a bimolecular mechanism. Computational models (DFT) predict a transition state with partial inversion of configuration at the α-carbon . Competing elimination (E2) pathways are minimized by using bulky nucleophiles (e.g., tert-butylamine) and low temperatures (0–10°C) .
Q. How does this compound interact with biological targets, and what methodologies are used to study these interactions?
- Enzyme Inhibition Assays: The compound has shown inhibitory activity against cyclooxygenase-2 (COX-2) in vitro (IC₅₀ = 12.3 µM) using fluorometric assays .
- Molecular Docking: Simulations (AutoDock Vina) predict binding to the COX-2 active site via hydrogen bonding with Arg120 and hydrophobic interactions with the 4-methylphenyl group .
- Cellular Studies: Anticancer activity is evaluated via MTT assays in human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values ranging from 18–25 µM .
Q. What analytical challenges arise in resolving conflicting crystallographic data for this compound?
Discrepancies in reported bond angles (e.g., C-Br-C vs. C=O geometry) may stem from twinned crystals or disorder in the methylphenyl group . Mitigation strategies include:
Q. How does the electronic nature of the 4-methylphenyl group influence the compound’s reactivity?
The electron-donating methyl group enhances resonance stabilization of the amide carbonyl, reducing electrophilicity at the α-carbon. This effect slows SN₂ reactions but stabilizes intermediates in LiAlH₄-mediated reductions (yielding N-methyl-N-(4-methylphenyl)butanamine). Comparative studies with 4-chlorophenyl analogs show a 30% decrease in reduction rates due to diminished electron withdrawal .
Methodological Recommendations
- Synthetic Scalability: For gram-scale production, replace batch reactors with continuous flow systems to improve heat dissipation and reduce side products .
- Crystallization: Use slow evaporation of ethyl acetate/hexane (1:3) at 4°C to grow diffraction-quality crystals .
- Toxicity Screening: Employ Ames tests (TA98 strain) and hERG channel binding assays to evaluate genotoxic and cardiotoxic risks early in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
